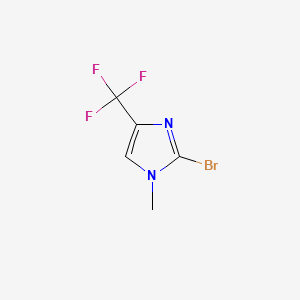

2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole

描述

属性

分子式 |

C5H4BrF3N2 |

|---|---|

分子量 |

229.00 g/mol |

IUPAC 名称 |

2-bromo-1-methyl-4-(trifluoromethyl)imidazole |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-2-3(5(7,8)9)10-4(11)6/h2H,1H3 |

InChI 键 |

LOEUJBDJSWWJPA-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(N=C1Br)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the bromination of 1-methyl-4-(trifluoromethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

化学反应分析

Types of Reactions

2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

科学研究应用

2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: It serves as a probe or ligand in biological studies to investigate enzyme functions and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism of action of 2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards the target molecules. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Benzimidazoles, which feature a fused benzene ring, are common pharmacophores. Key comparisons include:

(a) 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Abemaciclib Impurity 1)

- Structure : A benzimidazole core with bromo (C6), fluoro (C4), methyl (C2), and isopropyl (N1) groups.

- Key Differences: The trifluoromethyl group in the target compound is replaced by fluorine here, reducing electron-withdrawing effects.

- Applications : Used as a pharmaceutical intermediate (e.g., in kinase inhibitors) .

(b) 2-Bromo-4-chloro-1H-benzo[d]imidazole

- Structure : Bromo (C2) and chloro (C4) substituents on a benzimidazole core.

- Key Differences :

Imidazole Derivatives with Trifluoromethyl Groups

Trifluoromethyl groups enhance lipophilicity and metabolic stability. Notable analogs:

(a) 2-Methyl-5-(trifluoromethyl)-1H-imidazole

- Structure : Methyl (C2) and trifluoromethyl (C5) groups on an imidazole ring.

- Key Differences :

(b) 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole Derivatives (Compounds 13–15)

- Structure : Bulky aromatic substituents at N1 and bromo/trifluoromethyl groups at C2.

- Key Differences :

Halogenated Imidazoles in Pharmaceutical Intermediates

Halogenation (Br, F) is critical for tuning bioactivity:

(a) 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole

- Structure : Bromo (C4) and tetrahydrofuran (N1) substituents.

- Key Differences :

(b) 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole (WZ-9828)

- Structure : Bromo (C7), methyl (N1), and trifluoromethyl (C5) on a benzimidazole core.

- Higher molecular weight (271.13 g/mol) compared to non-fused imidazoles .

Comparative Data Table

*Estimated based on structural analogs.

Key Findings and Implications

- Electronic Effects : The trifluoromethyl group in the target compound enhances electrophilicity at adjacent positions, facilitating cross-coupling reactions .

- Steric Considerations : Methyl and bromo groups provide moderate steric bulk compared to isopropyl or biphenyl substituents, balancing reactivity and accessibility .

- Applications : The target’s combination of halogens and -CF₃ makes it a versatile intermediate for anticancer agents, fungicides (e.g., analogs of Triflumizole ), and fluorinated materials .

生物活性

2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by its unique structure that includes both bromine and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C4H2BrF3N2

- Molecular Weight : Approximately 305.09 g/mol

- Structure : The presence of the bromine atom and the trifluoromethyl group contributes significantly to its chemical reactivity and biological activity.

Biological Activities

Research has identified various biological activities associated with imidazole derivatives, including this compound. These activities encompass:

- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial properties against various bacterial strains. For instance, studies have demonstrated that certain imidazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Some derivatives have been investigated for their potential in cancer treatment. The mechanism often involves targeting specific pathways in cancer cells, leading to reduced proliferation .

- Antifungal and Antiviral Properties : Compounds within this class have also been noted for their antifungal and antiviral activities, which are critical in developing new therapeutic agents against resistant strains of pathogens .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is heavily influenced by their structural features. For example, the introduction of electron-withdrawing groups like trifluoromethyl can enhance the potency of these compounds. A comparative analysis of similar compounds is provided in the table below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | Similar bromine and trifluoromethyl group | Different biological activity profile |

| 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | Similar imidazole core with different substitutions | Distinct reactivity due to position change |

| 1-Methyl-4-(trifluoromethyl)-1H-imidazole | Lacks bromine substituent | Different biological profile due to missing halogen |

Antibacterial Activity Study

A notable study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. Using the disk diffusion method against clinical strains of Helicobacter pylori, it was found that certain derivatives exhibited inhibition zones comparable to established antibiotics .

Antitumor Efficacy

In another investigation, imidazole derivatives were tested for their antitumor properties against several cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity compared to their non-substituted counterparts, suggesting a potential pathway for developing new anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。